molecular formula C20H23N3O2 B5577507 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide

Katalognummer B5577507
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: FBDIEIHFROPDNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide” is a chemical compound with the linear formula C19H23N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles . These electrophiles are then coupled with phenyl piperazine in polar aprotic medium to achieve the targeted compounds .


Molecular Structure Analysis

The molecular structure of “N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide” is represented by the formula C19H23N3O . The molecular weight of the compound is 309.415 .

Wissenschaftliche Forschungsanwendungen

Antipsychotic Agent Development

Research on N1-(2-Alkoxyphenyl)piperazines, which include similar structures to N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide, has shown potential antipsychotic properties. These compounds were evaluated for their biological activity, displaying high affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors, indicative of their potential as antipsychotic agents. The study highlighted the importance of structural features in the biological activity of these compounds, with certain functionalities and substitutions enhancing their activity in predictive tests of clinical antipsychotic effects (Reitz et al., 1995).

Acetylcholinesterase Inhibitors

A study on thiazole-piperazine derivatives, including structures analogous to N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide, revealed their inhibitory effects on acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission. This inhibition suggests potential for treating neurodegenerative diseases like Alzheimer's, where AChE activity is dysregulated. The synthesized compounds showed significant inhibition rates, demonstrating their potential as acetylcholinesterase inhibitors (Yurttaş, Kaplancıklı, & Özkay, 2013).

ACAT-1 Inhibition for Disease Treatment

K-604, a compound structurally related to N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide, was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). ACAT-1 is involved in cholesterol metabolism, and its inhibition can be crucial for treating diseases linked to ACAT-1 overexpression. The development of K-604 highlights the therapeutic potential of ACAT inhibitors in treating incurable diseases related to cholesterol metabolism dysregulation (Shibuya et al., 2018).

Anticancer Activity

Another study synthesized N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides, evaluating their anticancer activity against several human cancer cell lines. The results demonstrated that certain compounds exhibited significant activity, underscoring the potential of these structures in developing anticancer therapeutics. Molecular docking further supported the structure-activity relationship, providing insights into their mechanism of action (Boddu et al., 2018).

Eigenschaften

IUPAC Name

N-[2-(4-methylpiperazine-1-carbonyl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-22-11-13-23(14-12-22)20(25)17-9-5-6-10-18(17)21-19(24)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDIEIHFROPDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.